molecular formula C10H15NS B13261999 3-Methyl-4-(thiophen-2-yl)piperidine

3-Methyl-4-(thiophen-2-yl)piperidine

Cat. No.: B13261999
M. Wt: 181.30 g/mol
InChI Key: RAHSECXXAXHLHF-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiophen-2-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a thiophene ring The piperidine ring is a six-membered ring containing one nitrogen atom, while the thiophene ring is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(thiophen-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with 3-methylpiperidine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: Both the thiophene and piperidine rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various substituted piperidines.

    Substitution: Functionalized thiophene and piperidine derivatives.

Scientific Research Applications

3-Methyl-4-(thiophen-2-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: Used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(phenyl)piperidine: Similar structure but with a phenyl ring instead of a thiophene ring.

    4-(Thiophen-2-yl)piperidine: Lacks the methyl group on the piperidine ring.

    3-Methylpiperidine: Lacks the thiophene ring.

Uniqueness

3-Methyl-4-(thiophen-2-yl)piperidine is unique due to the presence of both the thiophene and piperidine rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

3-methyl-4-thiophen-2-ylpiperidine

InChI

InChI=1S/C10H15NS/c1-8-7-11-5-4-9(8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3

InChI Key

RAHSECXXAXHLHF-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1C2=CC=CS2

Origin of Product

United States

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